Complete Resistance to Pepsin Catalysis Compared to Aromatic and Unbranched Analogs
When the Ile-Phe motif is embedded in a pepsin substrate (Z-His-Ile-Phe-OMe), it demonstrates complete resistance to enzymatic hydrolysis, unlike substrates containing Phe or other unbranched aliphatic amino acids [1]. The compound Z-His-Phe-Phe-OMe, its direct comparator, is an excellent substrate for pepsin [1]. This resistance is quantified by a competitive inhibition constant (Ki).
| Evidence Dimension | Resistance to pepsin hydrolysis (quantified as competitive inhibition Ki) |
|---|---|
| Target Compound Data | Not hydrolyzed; acts as a competitive inhibitor, Ki = 3.0 ± 0.3 mM |
| Comparator Or Baseline | Z-His-Phe-Phe-OMe is readily hydrolyzed. Ki value for the closely related isomer Z-His-Phe-Ile-OMe is 0.5 ± 0.2 mM |
| Quantified Difference | The targeted sequence is not a substrate and has a 6-fold weaker binding affinity (higher Ki) than its cleavable isomer, underscoring its functional inertness. |
| Conditions | Pepsin at pH 4.0, 37 °C, using synthetic substrates Z-His-X-Y-OMe. |
Why This Matters
This is critical for the design of long-acting peptide therapeutics or probes where gastrointestinal stability is required, and using a generic cleavable dipeptide would lead to rapid degradation.
- [1] Trout, G. E., & Fruton, J. S. (1969). The Side-Chain Specificity of Pepsin. Biochemistry, 8(10), 4183–4190. View Source
